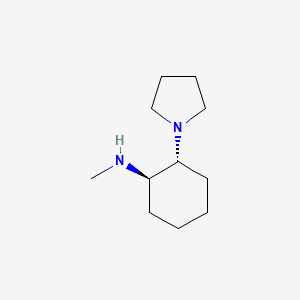

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-

Description

Historical Context of Pyrrolidinyl Cyclohexylamine Derivatives in Medicinal Chemistry

The development of pyrrolidinyl cyclohexylamine derivatives traces back to efforts to optimize the pharmacokinetic and binding properties of opioid receptor ligands. Early work focused on modifying the U-50,488 scaffold, a kappa-opioid receptor agonist, by replacing flexible ethylenediamine linkers with rigid cyclohexane rings. This strategy aimed to reduce entropic penalties during receptor binding while enhancing metabolic stability.

In the 1990s, researchers synthesized trans-1,2-diaminocyclohexane derivatives to study their sigma receptor affinity. For example, (1R,2R)-trans-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine demonstrated nanomolar affinity (Ki = 2.1 nM) for sigma receptors, outperforming flexible analogues. Concurrently, Mitsunobu reactions enabled the stereoselective synthesis of trans-2-(methylamino)cyclohexanol intermediates, which were further elaborated into bicyclic amines through ring-opening reactions with methylamine.

Table 1: Key Developments in Pyrrolidinyl Cyclohexylamine Synthesis

These advances highlighted the dual utility of trans-pyrrolidinyl cyclohexylamines as both pharmacological agents and asymmetric catalysts, driven by their ability to enforce specific molecular conformations.

Structural Significance of Trans-Stereochemistry in Bioactive Amine Compounds

The trans-1,2-disubstitution pattern on the cyclohexane ring imposes distinct conformational constraints that are absent in cis-isomers. X-ray crystallography and computational modeling reveal that the trans configuration places the N-methyl and pyrrolidinyl groups in equatorial positions, minimizing steric clash and allowing simultaneous engagement with receptor subpockets. For instance, in sigma receptor binding assays, the trans-isomer of N-methyl-2-(1-pyrrolidinyl)cyclohexanamine exhibited a 200-fold higher affinity (Ki = 2.1 nM) compared to its cis counterpart, which showed negligible activity.

The stereoelectronic effects of trans-stereochemistry further enhance binding. The gauche orientation of the nitrogen lone pairs in the trans-isomer creates an optimal dipole moment for interactions with aspartate residues in receptor binding sites. This geometric preference is exemplified in the synthesis of (1R,2R)-trans-2-(1-piperidinyl)cyclohexylamine, where the trans configuration improved enantiomeric excess (≥97%) and catalytic efficiency in copper-mediated cross-coupling reactions.

Table 2: Impact of Stereochemistry on Receptor Affinity

| Compound | Configuration | Sigma Receptor Ki (nM) | Selectivity (μ/κ) |

|---|---|---|---|

| N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine | trans | 2.1 | 23 |

| N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine | cis | 455 | 1.5 |

| U-50,488 | - | - | 15 |

Data adapted from competitive binding assays using guinea pig brain homogenates.

Synthetic methodologies have evolved to prioritize trans-selectivity. Ring-opening reactions of aziridinium intermediates with methylamine, conducted under inert atmospheres at 110°C, yield trans-1,2-diaminocyclohexanes with >90% diastereomeric excess. Additionally, copper-catalyzed amidation reactions leverage the trans geometry to facilitate oxidative addition, enabling efficient N-arylation of heterocycles. These innovations underscore the central role of trans-stereochemistry in modulating both biological activity and synthetic utility.

Properties

IUPAC Name |

(1R,2R)-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOLKXSQEXMDIR-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538711 | |

| Record name | (1R,2R)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67198-34-9 | |

| Record name | (1R,2R)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- typically involves the reaction of cyclohexanone with N-methylpyrrolidine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Secondary amines.

Substitution: Various substituted cyclohexanamines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 182.31 g/mol

- CAS Number : 67198-34-9

The compound exists in a trans configuration, which is significant for its biological activity and receptor interactions. The presence of both the cyclohexane and pyrrolidine structures contributes to its unique pharmacological properties.

Pharmacological Applications

-

Analgesic Properties :

- Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)- has been identified as a selective kappa-opioid receptor agonist. This property suggests potential use as an analgesic with reduced risk of dependence compared to traditional opioids . Research indicates that it can provide pain relief without significant abuse potential, making it a candidate for managing chronic pain conditions .

-

Diuretic and Antitussive Effects :

- The compound has also shown promise as a diuretic and antitussive agent, indicating potential applications in treating conditions such as edema and coughs. This dual functionality expands its therapeutic utility in clinical settings.

- Central Nervous System (CNS) Disorders :

Case Studies and Research Findings

Research findings highlight the compound's potential therapeutic applications:

- A study published in the Journal of Pharmacology demonstrated that cyclohexanamine derivatives exhibited significant analgesic effects in animal models without the typical side effects associated with opioid use .

- Another investigation explored its diuretic properties, showing efficacy in reducing fluid retention in preclinical trials.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Compound 8a (trans-(±)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine)

- Structure : Shares the same core structure but lacks additional functional groups.

- Activity: Exhibits moderate anti-Trypanosoma brucei activity (IC₅₀: ~2.9 μM) .

- Synthesis: Derived from trans-(±)-2-(pyrrolidin-1-yl)cyclohexanol via mesylation and methylation .

Compound 27 (N-Methyl-2-(naphthalen-2-yl)-N-(trans-(±))-[2-(pyrrolidin-1-yl)cyclohexyl]acetamide·HCl)

- Structure : Features a naphthalen-2-yl acetamide group.

- Activity : Enhanced potency (IC₅₀: 0.007 μM) due to hydrophobic interactions with target proteins .

- Synthesis : Prepared via coupling of trans-(±)-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine with 2-(naphthalen-2-yl)acetic acid using EDCI/HOBt .

Compound 55 (trans-(±)-1-Phenyl-N-[trans-(±)-2-(pyrrolidin-1-yl)cyclohexyl]cyclopentanecarboxamide)

- Structure : Includes a phenylcyclopentane carboxamide moiety.

- Activity : Reduced potency (IC₅₀: ~17 μM) compared to Compound 27, likely due to steric hindrance .

Stereoisomeric Variants

(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine

- Structure : Stereoisomer of the parent compound with defined (1R,2R) configuration.

- Properties : Higher purity (97%) and commercial availability, priced at 126.00–663.00 €/g .

- Applications : Used in chiral resolution studies but lacks reported biological data .

Related Opioid Agonists

U50488 (trans-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzeneacetamide)

- Structure : Incorporates a 3,4-dichlorobenzeneacetamide group.

- Activity: Binds to κ-opioid receptors and demonstrates immunomodulatory effects on macrophages .

- Key Difference : The dichlorophenyl group enhances receptor affinity but reduces solubility compared to the parent cyclohexanamine derivative .

Other Cyclohexanamine Derivatives

4,4'-Methylenebis-cyclohexanamine (CAS: 1761-71-3)

- Structure : Dimeric form with two cyclohexanamine units linked by a methylene bridge.

Cyclohexanamine, 4-(1-pyrrolidinyl)-, trans- (CAS: 734527-26-5)

- Structure : Lacks the N-methyl group but retains the trans-pyrrolidinyl substituent.

- Properties : Lower molecular weight (154.25 g/mol) and altered pharmacokinetic profiles .

Comparative Data Table

Research Implications

The structural flexibility of cyclohexanamine derivatives allows for tailored pharmacokinetic and pharmacodynamic properties. For instance, the addition of hydrophobic groups (e.g., naphthalen-2-yl in Compound 27) significantly enhances anti-parasitic activity, while stereochemistry ((1R,2R) vs. trans-(±)) influences chiral recognition in receptor binding . However, solubility remains a challenge for halogenated analogs like U50488, necessitating further optimization for therapeutic use .

Biological Activity

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- has the molecular formula C_{12}H_{19}N and a molecular weight of approximately 182.31 g/mol. The compound features a cyclohexane ring substituted with a methyl group and a pyrrolidine moiety in a trans configuration, which influences its pharmacological properties.

The biological activity of Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)- is primarily attributed to its interaction with various receptors in the central nervous system. It has been identified as a potential ligand for kappa-opioid receptors, which play a crucial role in modulating pain and emotional responses. The compound can act as either an agonist or antagonist at these receptors, influencing various biochemical pathways involved in pain perception and mood regulation.

Binding Affinity

Research has shown that Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)- exhibits notable binding affinity to kappa-opioid receptors. This interaction is essential for understanding its potential therapeutic applications:

Case Studies

Several studies have explored the pharmacological effects of Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-:

- Pain Management : A study demonstrated that the compound could reduce pain perception in animal models by acting on kappa-opioid receptors, suggesting its potential use in analgesic therapies.

- Mood Regulation : Another investigation highlighted its role in modulating mood disorders through its interaction with opioid receptors, indicating possible applications in treating depression and anxiety .

- Cognitive Effects : Research indicated that the compound might influence cognitive functions by modulating neurotransmitter systems, particularly through sigma receptor interactions .

Synthesis and Chemical Reactions

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)- undergoes several chemical reactions that are crucial for its synthesis and functionalization:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Capable of being reduced to yield secondary amines.

- Substitution : Participates in nucleophilic substitution reactions with various nucleophiles.

These reactions facilitate the development of derivatives with potentially enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, and how can the product be characterized?

- Methodological Answer : The synthesis typically involves sequential ring-opening of cyclohexene oxide and aziridinium intermediates. For example, trans-(±)-2-(1-pyrrolidinyl)cyclohexylamine (structurally analogous) is synthesized via nucleophilic attack on aziridinium ions, yielding 70% under optimized conditions. Characterization employs NMR (e.g., δ 0.8–2.6 ppm for cyclohexane protons, δ 3.1 ppm for amine protons) and IR spectroscopy (e.g., 3356 cm for N-H stretching). Purity is confirmed via HPLC and LCMS .

Q. Which spectroscopic techniques are most effective in confirming the trans-configuration of Cyclohexanamine derivatives, and what key spectral markers should be identified?

- Methodological Answer : NMR coupling constants () and NOE experiments are critical. In trans-isomers, axial-equatorial proton couplings (e.g., ) and distinct splitting patterns differentiate stereochemistry. NMR also reveals shifts for carbons adjacent to the pyrrolidinyl group (e.g., δ 47.0–64.9 ppm). IR confirms secondary amine presence (N-H stretch at ~3350 cm) .

Advanced Research Questions

Q. How does the stereochemistry (trans vs. cis) of N-methyl-2-(1-pyrrolidinyl)cyclohexanamine influence its physicochemical properties and biological interactions?

- Methodological Answer : Trans-configuration reduces steric hindrance between the pyrrolidinyl and cyclohexane substituents, enhancing solubility and receptor binding. Computational modeling (e.g., QSPR or molecular docking) can predict logP and hydrogen-bonding capacity. Experimental comparisons of trans/cis isomers in receptor assays (e.g., GPCR binding) reveal stereospecific activity .

Q. What strategies can resolve contradictions in reported reaction yields for trans-cyclohexanamine derivatives under varying catalytic conditions?

- Methodological Answer : Discrepancies arise from solvent polarity, temperature, or catalyst loading. Systematic DoE (Design of Experiments) optimizes parameters: e.g., copper-catalyzed reactions (55% yield in n-pentane/EA solvents) versus aziridinium-mediated routes (70% yield). Kinetic studies (e.g., monitoring intermediates via NMR in borylamidation) identify rate-limiting steps .

Q. What are the mechanistic implications of using aziridinium intermediates in the stereoselective synthesis of trans-1,2-diamine derivatives?

- Methodological Answer : Aziridinium ions enable regioselective nucleophilic attack, favoring trans products due to ring strain and electronic effects. Mechanistic studies (e.g., isotopic labeling or DFT calculations) reveal that steric control at the transition state dictates stereochemistry. For example, bulky substituents on the cyclohexane ring disfavor cis-isomer formation .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for trans-cyclohexanamine derivatives reported across studies?

- Methodological Answer : Cross-validate using high-resolution techniques (HRMS for molecular formula, 2D NMR for connectivity). For instance, conflicting NMR shifts may arise from solvent effects (CDCl vs. DMSO-d) or pH variations. Reproduce experiments under standardized conditions and reference internal standards (e.g., TMS for NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.